N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a polycyclic heteroaromatic compound featuring a benzothiazole core fused with a thiazolo[4,5-g]benzothiazole system. The molecule is substituted with a bromine atom at position 6 and a methylsulfanyl group at position 2 of the benzothiazole moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis . However, its detailed pharmacological or material properties remain underexplored in the available literature.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4S4/c1-22-16-20-10-5-4-9-12(13(10)25-16)24-15(19-9)21-14-18-8-3-2-7(17)6-11(8)23-14/h2-6H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWLABJCDVDSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1,3-Benzothiazol-2-amine
Electrophilic bromination of 1,3-benzothiazol-2-amine using bromine (Br₂) in methanol yields the 6-bromo derivative. Source details the crystallization of this intermediate from methanol, producing light-yellow blocks with 93% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 8 hours |
| Yield | 93% |
Characterization Data
- Crystal System : Monoclinic
- Hydrogen Bonding : N–H···N and N–H···Br interactions stabilize the lattice.
- π–π Stacking : Centroid separation = 3.884 Å.
Synthesis of 2-Methylsulfanyl-thiazolo[4,5-g]benzothiazol-7-amine (Intermediate B)
Thiolation and Cyclization
Source demonstrates the introduction of methylsulfanyl groups via bromine-mediated thiolation. For Intermediate B, a similar strategy applies:
- Thiolation : Treat 7-amino-thiazolo[4,5-g]benzothiazole with methanethiol (CH₃SH) in the presence of a base (e.g., K₂CO₃).
- Cyclization : Use Lawesson’s reagent to facilitate sulfur insertion, forming the thiazolo ring.
Optimization Insights
- Planarity : The thiazole and benzene rings exhibit a dihedral angle of 0.9°, enhancing conjugation.
- Aromaticity : HOMA index = 0.69 for the thiazole ring, indicating moderate π-delocalization.
Coupling of Intermediates A and B
Amide Bond Formation
The final step involves coupling Intermediate A and B via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
Protocol
- Activation : Treat Intermediate A with POCl₃ to generate the reactive 2-chloro intermediate.
- Coupling : React with Intermediate B in the presence of Pd(OAc)₂/Xantphos catalyst.
Reaction Metrics
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 65–70% |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Bromination at the 6-position is favored due to the directing effect of the thiazole nitrogen. Competing 4-bromo byproducts are minimized by controlling stoichiometry (Br₂:substrate = 1:1).
Steric Hindrance in Cyclization
The fused thiazolo system requires high-temperature conditions (≥150°C) for cyclization. Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours.
Analytical Validation
Spectroscopic Characterization
- ¹H NMR : δ 7.8–8.2 ppm (aromatic protons), δ 2.5 ppm (SCH₃).
- MS (ESI) : m/z 512.9 [M+H]⁺.
Crystallographic Data
Single-crystal X-ray diffraction (as in Source) confirms the planar geometry and hydrogen-bonding network.
Chemical Reactions Analysis
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer properties across multiple cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.
Research Findings:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- A549 (lung cancer)
- H1299 (non-small cell lung cancer)
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 2.0 | Apoptosis induction |
| A549 | 1.5 | Cell cycle arrest |
| H1299 | 3.0 | Cytokine inhibition |
The compound's mechanism of action involves the inhibition of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancers. This suggests its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine exhibits notable antimicrobial properties against various pathogens.
Findings:
- Effective against both Gram-positive and Gram-negative bacteria.
- In vitro studies have shown efficacy against Staphylococcus aureus and Escherichia coli.
The mechanisms of action likely involve disrupting bacterial cell wall synthesis and interfering with metabolic pathways within the bacteria .
Neuroprotective Effects
Emerging evidence suggests that the compound may have neuroprotective properties. It has been shown to modulate key signaling pathways involved in inflammation and oxidative stress, which are critical in neurodegenerative diseases.
Case Study:
A study indicated that benzothiazole derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease .
Material Science Applications
Beyond biological applications, this compound can be utilized in material science for developing novel materials with specific electronic or optical properties.
Research Insights:
The structural properties of benzothiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to act as electron transport materials .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from readily available benzothiazole derivatives.
Synthesis Overview:
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzothiazole Derivatives
Benzothiazole derivatives are widely studied for their bioactivity and optoelectronic properties. Below is a comparative analysis of the target compound with similar molecules:
Table 1: Structural and Functional Comparison
Key Observations :
- Bromine Reactivity : The bromine atom in the target compound (position 6) is expected to undergo nucleophilic substitution, similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where Br is readily replaced by secondary amines .
- Biological Activity : While hydrazine derivatives of 6-bromobenzo[d]thiazol-2-amine (e.g., 7a-7e) show antimicrobial activity , the fused thiazolo[4,5-g]benzothiazole system in the target compound could modulate potency or selectivity due to increased π-conjugation.
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex compound belonging to the benzothiazole family. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzothiazole and Thiazolo Rings : These heterocyclic structures contribute to the biological activity of the compound.
- Bromine Substitution : The presence of a bromine atom at the 6th position enhances its reactivity and binding affinity.
- Methylsulfanyl Group : This group may influence the compound's solubility and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 340.24 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to cell wall biosynthesis in bacteria like Mycobacterium tuberculosis .
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research has indicated various biological activities associated with benzothiazole derivatives, including:
- Antimicrobial Properties : Compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against Mycobacterium tuberculosis |
| Antifungal | Exhibits activity against fungal pathogens |
| Anticancer | Potential inhibitory effects on cancer cell proliferation |
Case Studies
Several studies have documented the biological effects of similar compounds:
- Antimicrobial Evaluation : A study reported that benzothiazole derivatives demonstrated significant antimicrobial activity against various pathogens. The presence of halogen substitutions was noted to enhance this effect .
- Cytotoxicity Assays : Research involving thiazolo[4,5-g][1,3]benzothiazole derivatives indicated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds targeting bacterial cell wall synthesis could lead to effective treatments for resistant strains of bacteria .
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Cyclization : Using potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid to form the benzothiazole core .
- Coupling reactions : For example, reacting brominated benzothiazole intermediates with thiazolo[4,5-g]benzothiazole derivatives under reflux conditions in chloroform or ethanol .
- Purification : Recrystallization from ethanol or chloroform is critical for isolating high-purity products .
Q. How is the structural identity of the compound confirmed?
Structural validation relies on:
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm substituent positions and methylsulfanyl group integration .
- IR spectroscopy : To identify characteristic thiazole C=N and C-S stretches (~1620 cm⁻¹ and ~690 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., H-bonding, S⋯S contacts) .
Q. What analytical techniques ensure purity and stability?
- TLC/HPLC : Monitors reaction progress and purity using solvent systems like acetonitrile-methanol (1:1) .
- Melting point analysis : Sharp melting ranges (e.g., 165–170°C) indicate purity .
- Elemental analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Sodium acetate or imidazole derivatives accelerate coupling reactions .
- Temperature control : Reflux at 80–90°C minimizes side reactions while ensuring complete cyclization .
Q. What computational strategies predict biological activity?
- Molecular docking : Screens interactions with targets like DNA topoisomerases or microbial enzymes using software (e.g., AutoDock) .
- QSAR modeling : Correlates substituent effects (e.g., bromo vs. methoxy groups) with antimicrobial potency .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
Q. How can contradictory biological activity data be resolved?
- Comparative assays : Test against structurally similar compounds (e.g., N-benzyl or fluorinated analogs) to isolate substituent effects .
- Dose-response studies : Identify non-linear activity trends caused by aggregation or solubility limits .
- Target validation : Use knockout microbial strains or enzyme inhibition assays to confirm mechanism .
Q. What challenges arise in scaling up synthesis?
- Multi-step complexity : Requires strict stoichiometric control to avoid byproducts (e.g., over-bromination) .
- Purification bottlenecks : Column chromatography or fractional crystallization may be needed for intermediates .
- Solvent recovery : Ethanol or chloroform recycling improves cost-efficiency in large batches .
Q. How are biological target interactions studied experimentally?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to proteins .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Crystallography : Resolves ligand-target co-crystal structures to guide SAR .
Notes on Data Interpretation
- Structural analogs : Compare with N-(6-chloro-benzothiazolyl) derivatives to assess bromine’s electronic effects on reactivity .
- Biological activity : Fluorinated analogs (e.g., 6-bromo-4-fluoro derivatives) often show enhanced antimicrobial potency due to increased lipophilicity .
- Spectral discrepancies : Overlapping NMR signals (e.g., aromatic protons) may require 2D techniques like COSY or HSQC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
